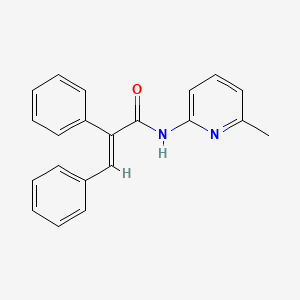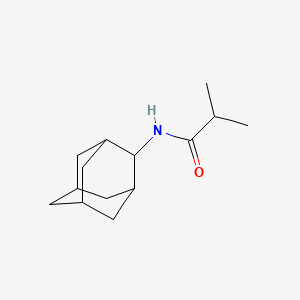
N-(2-adamantyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-2-methylpropanamide is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and remarkable stability. Adamantane derivatives have found applications in various fields due to their unique structural properties, including high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-methylpropanamide typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates. These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve the use of acidic catalysts, including Lewis superacids and solid superacids. These catalysts facilitate the adamantylation of aromatic substrates, leading to the formation of various adamantane derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantyl ketones or alcohols.
Reduction: Reduction reactions can convert adamantyl ketones to adamantyl alcohols.
Substitution: Substitution reactions can introduce different functional groups into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidative dehydrogenation, and reducing agents for reduction reactions. Acidic catalysts are often used for substitution reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, such as adamantyl ketones, alcohols, and substituted adamantanes .
Scientific Research Applications
N-(2-adamantyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-methylpropanamide involves its interaction with molecular targets and pathways. For example, adamantane derivatives like hemantane have been shown to inhibit dopamine reuptake and exhibit analgesic effects. This dopaminergic mechanism contributes to their pharmacological activity, including anti-Parkinson’s and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-adamantyl)-2-methylpropanamide include:
Amantadine: Known for its antiviral and anti-Parkinson’s activity.
Memantine: Used in the treatment of Alzheimer’s disease.
Hemantane: Exhibits antiparkinsonian, anti-inflammatory, and analgesic effects.
Uniqueness
This compound is unique due to its specific structural features and the presence of the adamantane moiety, which imparts high thermal stability and resistance to oxidation. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(2-adamantyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-8(2)14(16)15-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDAHABSCBZRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
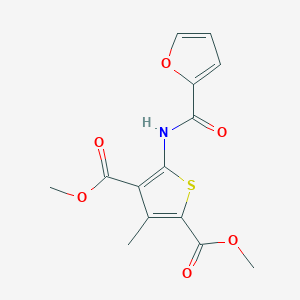
![N-[(3-methoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B5767497.png)
![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)
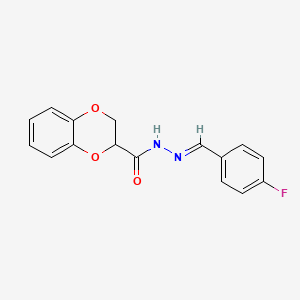
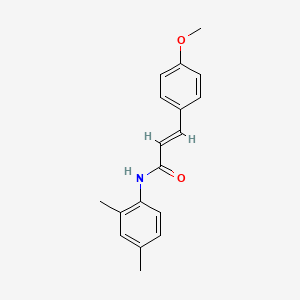
![2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol](/img/structure/B5767534.png)
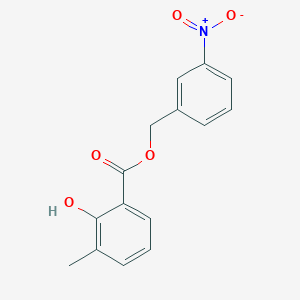
![8-(4-bromophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
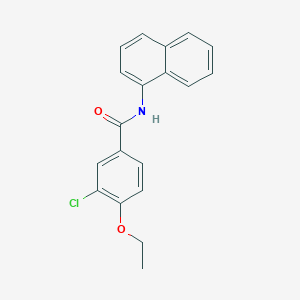
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)
